molecular formula C21H22O3 B15370321 Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate CAS No. 1772-54-9

Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate

Cat. No.: B15370321
CAS No.: 1772-54-9
M. Wt: 322.4 g/mol
InChI Key: UDSAQBHGHLEDPY-UHFFFAOYSA-N
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Description

Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate is a cyclopentanecarboxylate derivative characterized by a 5-oxo group, 2,3-diphenyl substituents, and a propyl ester moiety. Its synthesis typically involves esterification of the parent cyclopentanecarboxylic acid with propanol under optimized conditions (Method C), yielding a moderately lipophilic compound with solubility and reactivity profiles influenced by the propyl chain length .

Properties

CAS No.

1772-54-9

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

propyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate

InChI

InChI=1S/C21H22O3/c1-2-13-24-21(23)20-18(22)14-17(15-9-5-3-6-10-15)19(20)16-11-7-4-8-12-16/h3-12,17,19-20H,2,13-14H2,1H3

InChI Key

UDSAQBHGHLEDPY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1C(C(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

The following sections compare Propyl 5-oxo-2,3-diphenylcyclopentanecarboxylate with structurally analogous esters, focusing on synthetic efficiency, physicochemical properties, and biological activity. Data are derived from recent studies evaluating ester derivatives of 5-oxo-2,3-diphenylcyclopentanecarboxylic acid .

Key Findings :

  • Longer ester chains (e.g., pentyl) require Method C, which involves prolonged reaction times and lower yields due to steric hindrance .
  • The propyl ester’s 78% yield reflects a balance between chain length and synthetic efficiency.
Physicochemical Properties

Solubility and lipophilicity vary significantly with ester chain length:

Compound Solubility in Water (mg/mL) LogP
Methyl derivative 1.20 2.1
Ethyl derivative 0.85 2.8
Propyl derivative 0.45 3.4
Pentyl derivative 0.22 4.1

Trends :

  • Solubility decreases with increasing ester chain length due to enhanced hydrophobicity.
  • The propyl ester occupies an intermediate position, offering moderate solubility suitable for formulation in semi-polar solvents .

Key Insights :

  • The propyl ester exhibits moderate activity, outperforming methyl/ethyl analogs but underperforming relative to the pentyl derivative.
  • Increased chain length correlates with improved COX-2 inhibition, likely due to enhanced membrane permeability .

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